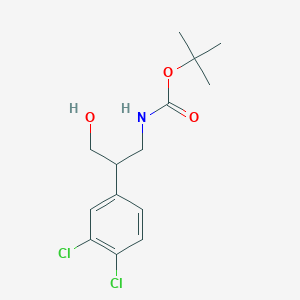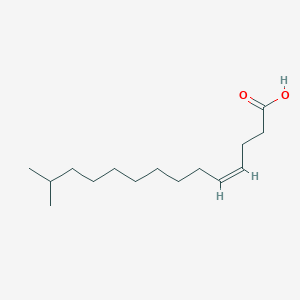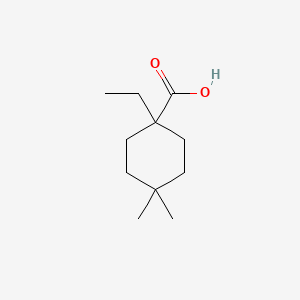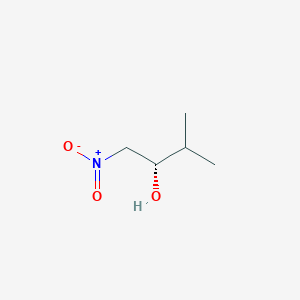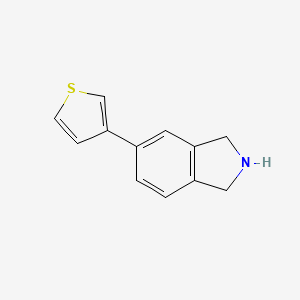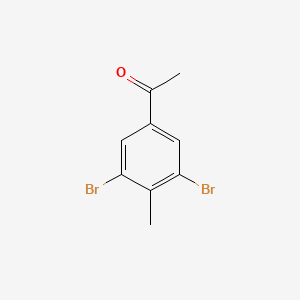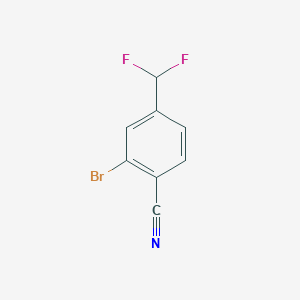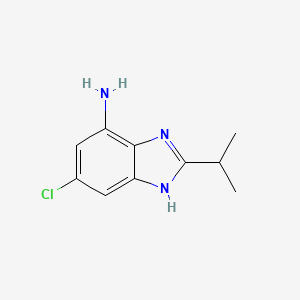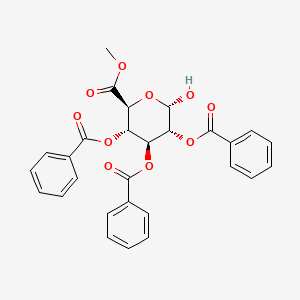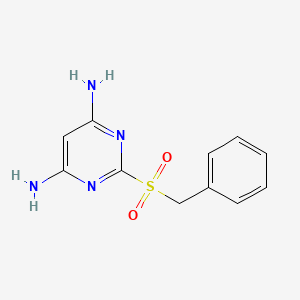![molecular formula C31H46O4 B15252044 (2R)-2-[(10S,13R,14R,16R,17R)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B15252044.png)
(2R)-2-[(10S,13R,14R,16R,17R)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polyporenic acid C is a lanostane-type triterpenoid compound isolated from the fungus Poria cocos. It is known for its potential therapeutic properties, particularly in inducing apoptosis in cancer cells through the death receptor-mediated pathway . This compound has garnered interest for its promising applications in cancer research and other scientific fields.
Méthodes De Préparation
Polyporenic acid C is typically isolated from the fruiting bodies of Poria cocos using a combination of chromatographic techniques. The process involves extraction with organic solvents followed by purification using high-performance liquid chromatography (HPLC) and other chromatographic methods
Analyse Des Réactions Chimiques
Polyporenic acid C undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Polyporenic acid C has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying triterpenoid chemistry and developing new synthetic methods.
Biology: It is studied for its role in inducing apoptosis in cancer cells, particularly lung cancer cells.
Industry: It is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
Polyporenic acid C induces apoptosis in cancer cells through the death receptor-mediated apoptotic pathway without the involvement of mitochondria . It acts on specific molecular targets, including death receptors on the cell surface, leading to the activation of caspases and subsequent cell death .
Comparaison Avec Des Composés Similaires
Polyporenic acid C is unique among lanostane-type triterpenoids due to its specific structure and mechanism of action. Similar compounds include:
Pachymic acid: Another triterpenoid from Poria cocos with similar apoptotic properties.
Tumulosic acid: A triterpenoid with non-competitive inhibitory effects on acetylcholinesterase.
Dehydrotrametenolic acid: A triterpenoid with competitive inhibitory effects on acetylcholinesterase.
These compounds share structural similarities but differ in their specific biological activities and mechanisms of action.
Propriétés
Formule moléculaire |
C31H46O4 |
|---|---|
Poids moléculaire |
482.7 g/mol |
Nom IUPAC |
(2R)-2-[(10S,13R,14R,16R,17R)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid |
InChI |
InChI=1S/C31H46O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h11,13,18,20,23-24,26,32H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24?,26+,29-,30-,31+/m1/s1 |
Clé InChI |
KPKYWYZPIVAHKU-QLCQRAPFSA-N |
SMILES isomérique |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O |
SMILES canonique |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


